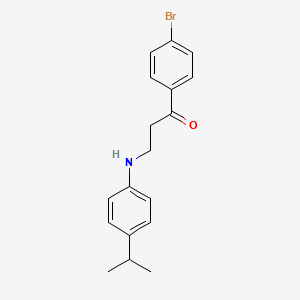

1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone

描述

1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted at the 1-position with a 4-bromophenyl group and at the 3-position with a 4-isopropylanilino moiety. The bromophenyl group introduces electron-withdrawing effects, while the isopropylanilino group provides steric bulk and hydrogen-bonding capabilities due to the amino (-NH-) functionality .

属性

IUPAC Name |

1-(4-bromophenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c1-13(2)14-5-9-17(10-6-14)20-12-11-18(21)15-3-7-16(19)8-4-15/h3-10,13,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGFSQGJRIPVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-14-8 | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone typically involves the reaction of 4-bromoacetophenone with 4-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions: 1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H20BrN

- Molecular Weight : Approximately 356.27 g/mol

- Appearance : White or off-white crystalline powder

- Solubility : Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in water

- Melting Point : Ranges from 117°C to 121°C

Chemistry

1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to develop a range of derivatives with tailored properties.

Reactions Involved :

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Can produce alcohols.

- Substitution : Facilitates the formation of substituted phenyl derivatives.

Research has indicated that this compound may possess significant biological activities, particularly in the realms of antimicrobial and anticancer research. Studies suggest that it could interact with biological targets such as enzymes or receptors, potentially modulating their activity.

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Anticancer Potential : Initial studies suggest it might inhibit cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its structural characteristics may enhance its binding affinity to specific biological targets, making it a candidate for developing new therapeutic agents.

Case Studies and Research Findings

The following table summarizes notable findings from recent studies involving this compound:

作用机制

The mechanism of action of 1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and isopropylanilino groups contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being investigated.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications in the Aryl Group

1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS: 1669-51-8)

- Key Differences: Replaces the 4-isopropylanilino group with a simple phenyl ring.

- The phenyl group (electron-neutral) contrasts with the electron-donating isopropylanilino substituent, altering reactivity in electrophilic substitutions .

1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone (CAS: 883793-99-5)

- Key Differences : Bromine substitution at the 3-position instead of 4-position on the phenyl ring.

- Impact: Positional isomerism affects molecular dipole moments and crystal packing.

3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone (CAS: 346445-29-2)

- Key Differences : Replaces the bromophenyl group with a thienyl (aromatic sulfur-containing) ring.

Modifications in the Anilino Substituent

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone (CAS: 477320-59-5)

- Key Differences: Substitutes 4-isopropylanilino with a 5-chloro-2-methoxyanilino group.

- Impact : The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively. This dual functionality may enhance binding affinity in biological targets compared to the purely electron-donating isopropyl group .

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone (CAS: 952182-60-4)

- Key Differences: Replaces the anilino group with a piperazinyl moiety bearing a 3-chlorophenyl substituent.

- Impact : The piperazine ring introduces conformational flexibility and basicity, which could improve solubility and pharmacokinetic properties in drug design .

1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone (CAS: 477334-11-5)

- Key Differences: Substitutes the isopropyl group with a phenoxy (-OPh) substituent.

Physicochemical and Crystallographic Comparisons

| Compound (CAS) | Key Substituents | Melting Point (°C) | Hydrogen Bonding | Notable Properties |

|---|---|---|---|---|

| Target Compound | 4-Bromophenyl, 4-isopropylanilino | Not reported | N–H⋯O dimers | High steric bulk, moderate polarity |

| 1-(4-Bromophenyl)-3-phenyl-1-propanone (1669-51-8) | Phenyl (no amino group) | Not reported | None | Lower solubility in polar solvents |

| 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone (477320-59-5) | 5-Cl, 2-OMe anilino | Not reported | N–H⋯O/C–H⋯O | Enhanced bioactivity potential |

| 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (O2647) | 4-Br anilino, 4-Cl phenyl | Not reported | N–H⋯O dimers | Centrosymmetric H-bonded dimers |

- Hydrogen Bonding: The target compound’s 4-isopropylanilino group facilitates N–H⋯O hydrogen bonding, forming dimers similar to those observed in β-amino ketones like the 4-bromoanilino analog . This contrasts with non-amino derivatives (e.g., 1-(4-Bromophenyl)-3-phenyl-1-propanone), which lack such interactions .

- Melting Points: While direct data for the target compound is unavailable, analogs like 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone exhibit melting points of 73–74°C, suggesting that bulky substituents increase thermal stability .

生物活性

1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula: and features a ketone functional group along with bromophenyl and isopropylanilino moieties. Its melting point ranges from 117°C to 121°C, indicating its solid state at room temperature.

Synthesis

The synthesis typically involves the reaction of 4-bromoacetophenone with 4-isopropylaniline in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. The reaction conditions include heating to facilitate nucleophilic substitution, yielding the desired product with high purity through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it may interact with enzymes or receptors involved in cancer pathways, thereby influencing cellular processes critical for tumor growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may bind to specific biological targets, altering their activity. The presence of the bromine atom is hypothesized to enhance binding affinity due to its electronic properties and potential for halogen bonding.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-isopropylanilino)-1-propanone | C₁₈H₂₀ClN | Contains chlorine; different electronic properties |

| 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone | C₁₈H₂₀FN | Contains fluorine; varied reactivity |

| 1-(4-Methylphenyl)-3-(4-isopropylanilino)-1-propanone | C₁₈H₂₂N | Lacks halogen; altered steric effects |

The bromine atom's presence in this compound contributes distinct electronic and steric effects that may enhance its biological activity compared to its chlorinated or fluorinated counterparts.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Case Study 1 : A study on the antimicrobial effects demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a lead compound for new antibiotics.

- Case Study 2 : In cancer research, cell line assays showed that treatment with this compound led to significant reductions in cell viability in breast cancer models, with IC50 values comparable to established chemotherapeutics.

常见问题

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, and what catalytic systems are effective?

Methodological Answer: The compound can be synthesized via a Michael addition reaction between a substituted propenone and an aniline derivative. For example, in structurally similar β-amino ketones, Ag₃PW₁₂O₄₀ has been used as a heterogeneous catalyst under mild ethanol reflux conditions (60–80°C) to achieve high yields. The reaction is monitored via thin-layer chromatography (TLC), followed by extraction with ether and purification via silica gel chromatography . Alternative acid catalysts, such as p-toluenesulfonic acid, have also been employed in toluene under reflux for analogous reactions .

Key Considerations:

- Catalyst selection impacts reaction efficiency and enantiomeric purity.

- Solvent polarity (e.g., ethanol vs. toluene) influences reaction kinetics.

Q. Table 1: Synthetic Conditions for Analogous β-Amino Ketones

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ag₃PW₁₂O₄₀ | Ethanol | 25–80°C | >85% | |

| p-TsOH | Toluene | Reflux | 71.8% |

Q. How is X-ray crystallography applied to determine the molecular structure of β-amino ketones like this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used. The asymmetric unit is analyzed for bond angles, torsional parameters, and hydrogen bonding. For example, in the related compound 3-(4-bromoanilino)-1-phenylpropan-1-one, SC-XRD revealed a distorted tetrahedral geometry at the chiral carbon (bond angles: 107.92°–114.69°) and intermolecular N–H⋯O hydrogen bonds forming R₂²(12) motifs .

Steps for Validation:

- Use PLATON or CCDC tools to check for missed symmetry or twinning .

- Refine hydrogen atoms geometrically or via difference Fourier maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer: Discrepancies between NMR (solution state) and crystallographic (solid state) data often arise from dynamic effects or polymorphism. For example:

- NMR: Use 2D NOESY to confirm spatial proximity of protons.

- Crystallography: Validate hydrogen bonding via Hirshfeld surface analysis .

- Cross-Validation: Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated values .

Case Study:

In 3-(4-bromophenyl) derivatives, crystallographic O–H⋯N bonds may not appear in NMR due to solvent interactions. Use variable-temperature NMR to detect equilibrium shifts .

Q. What strategies optimize the enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts: Use enantioselective organocatalysts (e.g., proline derivatives) to control stereochemistry.

- Crystallization: Exploit hydrogen-bond-driven dimerization (e.g., R₂²(12) motifs) to isolate enantiomers via chiral solvents .

- Chromatography: Employ chiral stationary phases (CSPs) for HPLC purification.

Q. Table 2: Hydrogen Bond Parameters for Enantiomer Separation

| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| N–H⋯O | 0.81 | 2.12 | 2.903 | 164 |

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?

Methodological Answer: Graph set analysis (Bernstein notation) identifies recurring hydrogen-bond motifs. For example, N–H⋯O bonds in β-amino ketones form centrosymmetric dimers (R₂²(12)), stabilizing the crystal lattice and influencing melting points and solubility .

Key Tools:

- Mercury (CCDC) for visualizing packing diagrams.

- CrystalExplorer for quantifying interaction energies.

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon).

- HOMO-LUMO Analysis: Identify regions of high electron density (HOMO) for nucleophilic attack .

- MD Simulations: Model solvent effects on reaction pathways.

Example:

For 1-[5-(4-Bromophenyl)-pyrazol-1-yl]ethanone, HOMO-LUMO gaps correlated with experimental reactivity in Michael additions .

Q. How should discrepancies in reported melting points be addressed?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure melting points with controlled heating rates.

- Purity Checks: Use elemental analysis or HPLC to detect impurities.

- Polymorphism Screening: Perform solvent-mediated crystallization trials .

Note: Discrepancies may arise from varying crystallization solvents (e.g., CHCl₃/CH₃OH vs. hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。